L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)- is a complex peptide compound that incorporates various amino acids and a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzopyran derivative is introduced through a coupling reaction with the appropriate amino acid residue.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methionine residue in the compound can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Reduction: The nitro group on the dinitrophenyl moiety can be reduced to an amino group under appropriate conditions.
Substitution: The benzopyran derivative can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Amino derivatives of the dinitrophenyl moiety.
Substitution: Substituted benzopyran derivatives.
Scientific Research Applications
Chemistry
This compound is used as a model peptide in studies of peptide synthesis and modification. Its complex structure makes it an ideal candidate for testing new synthetic methodologies and analytical techniques.
Biology
In biological research, this compound can be used to study protein-protein interactions, enzyme activity, and cellular uptake mechanisms. Its diverse functional groups allow for various labeling and detection strategies.
Medicine
Potential medicinal applications include its use as a therapeutic peptide or as a targeting moiety in drug delivery systems. The benzopyran derivative may also impart specific biological activities, such as anti-inflammatory or antioxidant effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a component in biochemical assays and diagnostic kits.
Mechanism of Action
The mechanism of action of L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran derivative may interact with cellular signaling pathways, modulating their activity. The peptide sequence can facilitate binding to proteins or cell membranes, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucylglycyl-N-[(2S)-2-amino-3-{[(2S)-1-{[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino}-1-oxopropan-2-yl]amino}-1-(2,4-dinitrophenyl)-3-oxopropyl]-L-leucinamide .
- 2H-1-Benzopyran-2-one, 7-methoxy- .
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl- .
Uniqueness
The uniqueness of L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)- lies in its specific combination of amino acids and the benzopyran derivative. This combination imparts unique biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[6-amino-2-[[1-[5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[1-[[1-[[1-[[1-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H105N19O19S/c1-5-15-57(71(104)93-62(39-48-44-86-54-17-7-6-16-52(48)54)74(107)91-58(31-37-118-4)72(105)89-56(69(81)102)18-9-11-33-84-55-30-25-49(97(112)113)42-65(55)98(114)115)90-70(103)45(2)87-73(106)61(38-46-23-26-50(99)27-24-46)94-76(109)64-22-14-36-96(64)78(111)60(19-8-10-32-80)92-75(108)63-21-13-35-95(63)77(110)59(20-12-34-85-79(82)83)88-67(100)40-47-41-68(101)117-66-43-51(116-3)28-29-53(47)66/h6-7,16-17,23-30,41-45,56-64,84,86,99H,5,8-15,18-22,31-40,80H2,1-4H3,(H2,81,102)(H,87,106)(H,88,100)(H,89,105)(H,90,103)(H,91,107)(H,92,108)(H,93,104)(H,94,109)(H4,82,83,85) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQNLFGGVGXOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H105N19O19S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1656.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.